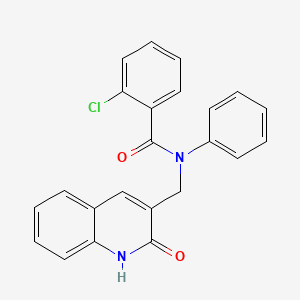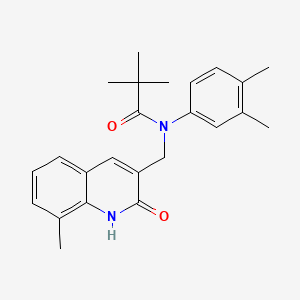
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide, also known as DM-PITP, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. DM-PITP is a pivaloyloxymethyl ester derivative of quinacrine, which is a well-known antimalarial drug. DM-PITP has been studied for its ability to inhibit phosphatidylinositol 4,5-bisphosphate (PIP2) hydrolysis by phospholipase C (PLC) enzymes, making it a potential tool for investigating the role of PIP2 in various cellular processes.
Mechanism of Action
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide inhibits the hydrolysis of PIP2 by PLC enzymes, which play a critical role in cellular signaling pathways. PIP2 is a phospholipid that is present in the plasma membrane of cells and plays a key role in the regulation of ion channels, cytoskeletal dynamics, and other cellular processes. By inhibiting the hydrolysis of PIP2, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can modulate these cellular processes and provide insights into their regulation.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and TRPC channels. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been shown to modulate the release of neurotransmitters, including dopamine and acetylcholine. These effects suggest that N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has several advantages for use in lab experiments, including its ability to selectively inhibit the hydrolysis of PIP2 by PLC enzymes. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal concentration and duration of exposure.
Future Directions
Future research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide could focus on its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival. Other future directions could include the investigation of the effects of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide on other cellular processes and the development of more selective inhibitors of PIP2 hydrolysis. Additionally, further studies are needed to determine the optimal concentration and duration of exposure for N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide in various experimental systems.
Synthesis Methods
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a two-step process. The first step involves the reaction of 2-hydroxy-8-methylquinoline with pivaloyl chloride to form the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline. The second step involves the reaction of the pivaloyloxymethyl ester of 2-hydroxy-8-methylquinoline with 3,4-dimethylphenylamine to form N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has been used in various scientific research applications, including the investigation of the role of PIP2 in cellular signaling pathways, the regulation of ion channels, and the modulation of neurotransmitter release. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)pivalamide has also been studied for its potential applications in cancer research, as PIP2 is known to be involved in the regulation of cell proliferation and survival.
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-10-11-20(12-17(15)3)26(23(28)24(4,5)6)14-19-13-18-9-7-8-16(2)21(18)25-22(19)27/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOZJUQJLSDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


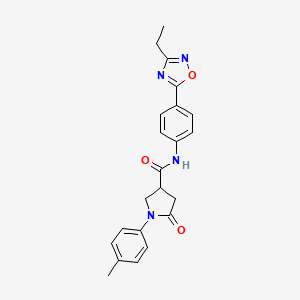
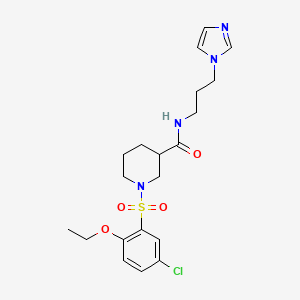


![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
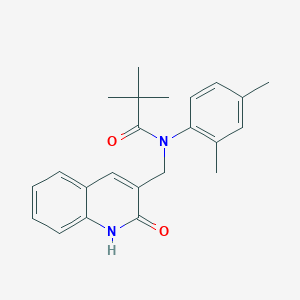
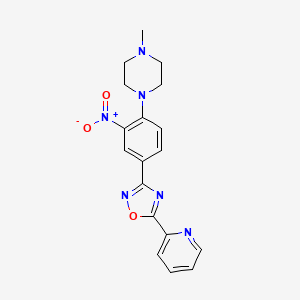

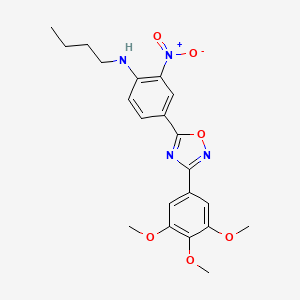
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)


